Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14664978
InChI: InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3
SMILES:
Molecular Formula: C13H14F3N3O2S
Molecular Weight: 333.33 g/mol

Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

CAS No.:

Cat. No.: VC14664978

Molecular Formula: C13H14F3N3O2S

Molecular Weight: 333.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate -

Specification

Molecular Formula C13H14F3N3O2S
Molecular Weight 333.33 g/mol
IUPAC Name methyl 2-[2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate
Standard InChI InChI=1S/C13H14F3N3O2S/c1-3-4-19-6-8-9(13(14,15)16)5-10(17-12(8)18-19)22-7-11(20)21-2/h5-6H,3-4,7H2,1-2H3
Standard InChI Key OEAHYIBPKUNXEA-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound’s pyrazolo[3,4-b]pyridine core is a bicyclic system comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. Key substitutions include:

  • 2-propyl group: Attached to the pyrazole nitrogen, enhancing steric bulk and influencing binding interactions.

  • 4-trifluoromethyl group: Positioned on the pyridine ring, contributing to electron-withdrawing effects and metabolic stability.

  • 6-thioacetate moiety: A methyl ester-linked thioether group at the sixth position, offering potential for further functionalization .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O₂S
Molecular Weight333.33 g/mol
IUPAC Namemethyl 2-[2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate
SMILESCC(C)N1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F
InChIKeyQDKKTOFBAYNNGT-UHFFFAOYSA-N

Synthesis and Optimization

General Synthetic Routes

The synthesis of methyl 2-((2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate likely involves multi-step reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-ketoesters or nitriles.

  • Pyridine Annulation: Cyclization via Vilsmeier-Haack or Friedländer reactions to construct the fused pyridine ring.

  • Functionalization:

    • Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling.

    • Thioacetate installation through nucleophilic aromatic substitution (SNAr) at the 6-position .

Table 2: Key Reaction Conditions

StepReagents/Conditions
Pyrazole FormationHydrazine, β-ketoester, EtOH, reflux
TrifluoromethylationCF₃X (X = I, Br), CuI, DMF, 100°C
Thioacetate AdditionMethyl mercaptoacetate, K₂CO₃, DMSO

Challenges and Solutions

  • Regioselectivity: The 6-position’s reactivity is critical for thioacetate attachment. Directed ortho-metalation or protecting group strategies may enhance selectivity.

  • Purification: Chromatography or crystallization is required due to the compound’s moderate polarity .

Physicochemical Properties

Solubility and Lipophilicity

  • LogP: Estimated at 2.8 (predicted via XLogP3), indicating moderate lipophilicity suitable for membrane permeability.

  • Aqueous Solubility: Low solubility in water (<1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO, DMF) .

Stability Profile

  • Thermal Stability: Stable up to 150°C (TGA data inferred from analogues).

  • Hydrolytic Sensitivity: The methyl ester is prone to hydrolysis under basic conditions, forming the corresponding carboxylic acid .

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